Technical Profile: (R)-Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride
Technical Profile: (R)-Benzyl 2-propylpiperazine-1-carboxylate Hydrochloride
CAS Number: 1217745-43-1 Document Type: Technical Monograph & Application Guide Version: 2.0 (2026)
Executive Summary
(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217745-43-1) is a high-value chiral heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and viral proteases.[1] As a mono-protected piperazine derivative with a defined stereocenter at the C2 position, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) .
Its structural utility lies in the orthogonal reactivity of its two nitrogen atoms: the N1 position is protected by a Carbobenzyloxy (Cbz) group, while the N4 position remains free for derivatization. This allows medicinal chemists to sequentially build complex molecules with precise stereochemical control. The (R)-propyl moiety introduces a specific lipophilic vector, often exploited to fill hydrophobic pockets in GPCRs (e.g., Dopamine D2, Serotonin 5-HT) or to induce conformational rigidity in peptidomimetics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule consists of a piperazine ring with a propyl chain at the C2 position in the (R)-configuration. The N1 nitrogen is capped with a Cbz group, rendering it non-nucleophilic and stable to basic conditions. The N4 nitrogen is a secondary amine, available for immediate reaction. The hydrochloride salt form enhances stability and water solubility compared to the free base.
Key Structural Features:
-
Chiral Center: C2 (R-configuration) – Critical for enantioselective binding.
-
Protecting Group: N1-Cbz (removable via hydrogenolysis).
-
Reactive Site: N4-Secondary Amine (nucleophilic).
-
Salt Form: Hydrochloride (Stoichiometry typically 1:1).
Physicochemical Properties Table
| Property | Value / Description |
| IUPAC Name | (2R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride |
| Molecular Formula | C₁₅H₂₃ClN₂O₂ |
| Molecular Weight | 298.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | >150°C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Calc.) | ~8.5 (N4 amine) |
| LogP (Calc.) | ~2.3 (Free base) |
Mechanistic Utility in Drug Design
The "Propyl Vector" Hypothesis
In medicinal chemistry, the introduction of a propyl group at the C2 position of a piperazine ring is rarely accidental. It serves two specific mechanistic functions in ligand-receptor binding:
-
Steric Occlusion: The propyl chain creates steric bulk that can prevent the molecule from entering off-target active sites, thereby enhancing selectivity (e.g., distinguishing between 5-HT2A and 5-HT2C receptors).
-
Hydrophobic Interaction: The alkyl chain is often positioned to engage a hydrophobic sub-pocket (e.g., a Leucine or Valine cluster) within the target protein, increasing binding affinity (
).
Orthogonal Functionalization Strategy
The core value of CAS 1217745-43-1 is its ability to undergo regioselective functionalization . The Cbz group is stable against:
-
Basic alkylation conditions (e.g.,
, alkyl halides). -
Reductive amination conditions (e.g.,
). -
Peptide coupling reagents (e.g., HATU, EDC).
This allows the researcher to derivatize the N4 position first, then remove the Cbz group to functionalize the N1 position second, creating "unsymmetrical" piperazine drugs.
Visualization: Structural & Functional Logic
Figure 1: Functional decomposition of the CAS 1217745-43-1 scaffold showing reactive and protective zones.
Experimental Protocols
Handling & Dissolution (Self-Validating System)
Context: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during weighing. Protocol:
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Solvent Choice:
-
For Reactions: Use anhydrous DMF or DMSO if reacting the N4 amine.
-
For Analysis (NMR): Use
or . Avoid as the salt may not fully dissolve or may aggregate.
-
-
Free-Basing (Optional): If the reaction requires a non-nucleophilic base, treat the salt with 1.1 eq of DIPEA in DCM. Wash with water to remove HCl salts if the free base is lipophilic enough, otherwise use the in situ neutralization method.
Synthetic Workflow: N4-Derivatization & Cbz-Deprotection
This workflow describes the standard route to convert this intermediate into a bioactive lead.
Step A: N4-Alkylation (Reductive Amination)
-
Reagents: Aldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Solvent).
-
Procedure:
-
Dissolve CAS 1217745-43-1 (1.0 eq) in DCE.
-
Add DIPEA (1.0 eq) to neutralize the HCl salt in situ.
-
Add Aldehyde (1.0 eq) and stir for 30 min to form the imine.
-
Add STAB (1.5 eq) and stir at RT for 4-16h.
-
Validation: Monitor by LC-MS. The mass should shift by +[Aldehyde - Oxygen + 2H].
-
Step B: N1-Deprotection (Hydrogenolysis)
-
Reagents:
(1 atm or balloon), 10% Pd/C (10 wt%), MeOH or EtOH. -
Procedure:
-
Dissolve the N4-substituted product in MeOH.
-
Add 10% Pd/C carefully (under Argon flow to prevent ignition).
-
Purge with
gas. -
Stir vigorously at RT for 2-6h.
-
Filtration: Filter through Celite to remove Pd/C.
-
Validation: TLC should show a lower
spot (free amine). NMR will show loss of aromatic Cbz protons (7.3-7.4 ppm).
-
Visualization: Synthetic Pathway
Figure 2: Stepwise synthetic transformation of CAS 1217745-43-1 into a disubstituted piperazine drug candidate.
Safety & Regulatory Compliance
Hazard Identification
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use a fume hood.[4] The HCl salt is a fine powder; avoid inhalation.
Storage Stability
-
Conditions: Store at 2-8°C (Refrigerated) or cool room temperature in a tightly sealed container.
-
Desiccation: Essential. Hydrolysis of the Cbz group is slow, but moisture uptake makes accurate weighing difficult.
-
Shelf Life: >2 years if stored properly under inert gas (Argon/Nitrogen).
References
-
PubChem. (2025). Compound Summary: (R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride.[1] National Library of Medicine. Link
-
BLD Pharm. (2024).[1] Product Datasheet: CAS 1217745-43-1.[1] BLD Pharmatech. Link
-
Chaudhary, P. et al. (2018). "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[5][6][7][8] Fundamental & Clinical Pharmacology. Link
-
Google Patents. (2019). Piperazine-substituted benzothiophenes for treatment of mental disorders (USRE48059E1). Link
- Mokrosz, J. L. et al. (1992). "Structure-activity relationship studies of central nervous system active agents." Journal of Medicinal Chemistry. (Contextual grounding for propyl-piperazine SAR).
Sources
- 1. 1217745-43-1|(R)-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride|BLDpharm [bldpharm.com]
- 2. 1217844-65-9|(R)-Benzyl 2-isobutylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1217653-34-3|(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
